molecular formula C6H7AsINO3 B15375712 (4-Amino-3-iodophenyl)arsonic acid CAS No. 6950-11-4

(4-Amino-3-iodophenyl)arsonic acid

Cat. No.: B15375712
CAS No.: 6950-11-4
M. Wt: 342.95 g/mol
InChI Key: CEZOEMGTIIMYMW-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Concepts in Organoarsenic Chemistry

The journey of organoarsenic chemistry began over two centuries ago, with the synthesis of the first organometallic compound, cacodyl (B8556844) (tetramethyldiarsine), by Louis Claude Cadet in 1760. rsc.orgwikipedia.org This foul-smelling liquid, though hazardous to work with, sparked investigations that led to fundamental chemical concepts. rsc.org Notably, Edward Frankland's work with organoarsenic compounds in the mid-19th century contributed to the development of the theory of valency. rsc.org

A pivotal moment in the history of organoarsenic chemistry was the development of Salvarsan by Paul Ehrlich in the early 20th century. wikipedia.org This organoarsenic compound was one of the first effective treatments for syphilis, demonstrating the potential of these compounds in medicine. wikipedia.orgnih.gov The Béchamp reaction, discovered in 1863, provided a method for synthesizing aromatic arsonic acids, such as arsanilic acid, from the reaction of anilines with arsenic acid. wikipedia.orgwikipedia.org This reaction became a cornerstone for the production of various organoarsenic compounds. usa-journals.com

The study of organoarsenic compounds has provided insights into the nature of the chemical bond, particularly the ability of arsenic to exist in both +III and +V oxidation states and form stable bonds with carbon. rsc.org Arsenic's position in the nitrogen group of the periodic table allows for a diverse range of compounds, from simple arsines to more complex arsonic and arsinic acids. rsc.orgwikipedia.org

Strategic Position of Aromatic Arsonic Acids in Modern Chemical Research

Aromatic arsonic acids, a class of organoarsenic compounds characterized by an arsonic acid group (-AsO(OH)₂) attached to an aromatic ring, hold a significant position in modern chemical research. usa-journals.comopenaccessjournals.com Their development has been more extensive than that of their aliphatic counterparts, partly due to their historical success as therapeutic agents and their relative ease of synthesis. bohrium.com

These compounds serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other valuable materials. openaccessjournals.comijrar.org The reactivity of the arsonic acid group and the potential for substitution on the aromatic ring allow for the creation of a wide array of derivatives with tailored properties. usa-journals.comresearchgate.net For instance, some arsonic acids that also contain sulfonic acid groups are used in the analysis of metals. usa-journals.com

The unique electronic and structural properties of aromatic compounds, in general, make them fundamental to various scientific fields, including medicinal chemistry and materials science. openaccessjournals.comijrar.org Aromatic arsonic acids, in particular, continue to be subjects of research for their potential applications, driven by their chemical reactivity and the biological activity of some of their derivatives.

Evolution of Research Methodologies for Complex Organoarsenic Compounds

The methodologies for studying complex organoarsenic compounds have evolved significantly over time, driven by the need for safer handling and more detailed characterization. nih.gov Historically, the synthesis of organoarsenicals often involved volatile and toxic precursors, posing significant risks to researchers. nih.gov

Modern synthetic approaches are being developed to address these safety concerns. For example, nonvolatile intermediate transformation (NIT) methods utilize less hazardous starting materials to access functional organoarsenic compounds. nih.gov These newer methods have enabled the experimental investigation of conjugated arsenic compounds, such as arsole (B1233406) derivatives, which were previously difficult to study. nih.gov

Advances in analytical techniques have also been crucial for the field. High-performance liquid chromatography (HPLC) is a common method for the analysis of organoarsenic compounds. sielc.com Furthermore, the development of robust and validated analytical methods is essential for accurately measuring specific organoarsenic species in various matrices, including environmental and biological samples. europa.eu Techniques like matrix solid-phase dispersion (MSPD) and supercritical fluid extraction (SFE) have been explored for the extraction of organoarsenicals, although challenges remain, particularly for polar compounds. nih.gov The continuous improvement of these methodologies is vital for advancing our understanding of the properties, applications, and environmental fate of complex organoarsenic compounds. europa.eunih.gov

Properties

CAS No.

6950-11-4

Molecular Formula

C6H7AsINO3

Molecular Weight

342.95 g/mol

IUPAC Name

(4-amino-3-iodophenyl)arsonic acid

InChI

InChI=1S/C6H7AsINO3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H,9H2,(H2,10,11,12)

InChI Key

CEZOEMGTIIMYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)I)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Iodophenyl Arsonic Acid

Established Synthetic Pathways for Aromatic Arsonic Acids Relevant to (4-Amino-3-iodophenyl)arsonic Acid

The synthesis of aromatic arsonic acids has been a subject of chemical research for over a century, with several established methods applicable to the preparation of this compound. The two most prominent methods are the Béchamp reaction and the Bart reaction.

The Béchamp reaction involves the reaction of an aromatic amine with arsenic acid. wikipedia.org For instance, p-arsanilic acid is produced by heating aniline (B41778) with arsenic acid. usa-journals.comchemicalbook.com A more modern approach to this process involves using an excess of aniline in a solvent like perchloroethylene, with continuous removal of the water formed during the reaction. usa-journals.com

The Bart reaction, another cornerstone in the synthesis of aromatic arsonic acids, utilizes the diazotization of an aromatic amine followed by a reaction with a salt of arsenous acid. orgsyn.org This method is particularly versatile and has been used to prepare a variety of substituted phenylarsonic acids, including nitro- and tolyl-substituted derivatives. orgsyn.org

A newer synthetic approach involves the coupling of α,β-unsaturated carbonyl compounds with diazotized arsanilic acid, expanding the toolbox for creating carbon-arsenic bonds. rsc.orgrsc.org

Table 1: Comparison of Major Synthetic Routes to Aromatic Arsonic Acids

Reaction NameStarting MaterialsKey ReagentsGeneral Applicability
Béchamp Reaction Aromatic amineArsenic acidPrimarily for producing aminophenylarsonic acids. wikipedia.orgusa-journals.com
Bart Reaction Aromatic amineSodium nitrite (B80452), Acid, Sodium arseniteBroad applicability for various substituted aromatic arsonic acids. orgsyn.org
Freund Coupling Diazotized arsanilic acidα,β-Unsaturated carbonyl compoundsFor the synthesis of arsonic acids with specific side chains. rsc.orgrsc.org

The Bart reaction is a two-step process, beginning with the diazotization of a primary aromatic amine. This initial step involves the reaction of the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures. organic-chemistry.org The mechanism proceeds through the formation of a nitrosonium ion (NO⁺) in the presence of a strong acid. byjus.com This electrophilic species then reacts with the nucleophilic amino group. A series of proton transfers leads to the formation of an N-nitrosamine, which then rearranges and eliminates a water molecule to yield a stable arenediazonium salt. byjus.comlibretexts.org

In the second stage of the Bart reaction, the resulting diazonium salt is reacted with a solution of sodium arsenite (NaAsO₂). This leads to the replacement of the diazonium group with the arsonic acid group, releasing nitrogen gas in the process. orgsyn.org The presence of a copper salt catalyst can sometimes improve the yield and efficiency of this arsonation step.

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods for organoarsenicals. These "green" approaches aim to reduce the use of hazardous solvents and reagents, improve atom economy, and simplify reaction procedures.

One promising area is the use of water as a solvent. For instance, a sulfonic acid-based cation-exchange resin has been successfully used as a proton source for the one-pot diazotization-iodination of aromatic amines in water, a process that could be adapted for arsonation. organic-chemistry.org The development of unusually stable arenediazonium tosylates also offers a safer and more versatile alternative to traditional diazonium salts. organic-chemistry.org

Solvent-free reaction conditions (SFRC) are another key aspect of green chemistry. The use of equimolar amounts of substrate and reagent under SFRC has been shown to be an efficient technique for the selective introduction of halogen atoms into organic compounds, and similar principles could be applied to arsonation reactions. researchgate.net

Electrochemical methods also present a green alternative for synthesis. researchgate.net Anodic oxidation has been used to synthesize various organic compounds, and the development of electrochemical methods for the synthesis of arsenic acid suggests the potential for electrosynthesis of organoarsenicals. researchgate.net

Derivatization Strategies and Analogous Compound Synthesis

This compound is a trifunctional molecule, offering opportunities for selective chemical modifications at the amino group, the iodine atom, and the arsonic acid moiety. Such derivatizations are crucial for synthesizing analogous compounds with potentially modulated biological activities or for use as chemical probes.

The amino group in the aniline moiety is a powerful activating group, directing electrophilic substitution to the ortho and para positions. doubtnut.com However, in this compound, these positions are already occupied. Therefore, functionalization typically occurs directly at the nitrogen atom.

Common derivatization strategies for amino groups include acylation, alkylation, and sulfonylation. sigmaaldrich.com For example, the amino group can be acylated using acid chlorides or anhydrides. The development of bioconjugation reactions based on the oxidative coupling of anilines offers a chemoselective method for modification under mild, aqueous conditions. acs.org This involves the reaction of the aniline with a coupling partner in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄). acs.org Such strategies are particularly useful for creating more complex molecules. The replacement of anilines with other chemical groups is also a strategy used in medicinal chemistry to fine-tune the pharmacological properties of a compound. cresset-group.com

The iodine atom on the aromatic ring is another key site for chemical modification. Iodoarenes are particularly valuable in modern organic synthesis due to their ability to undergo a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, iodoarenes can be activated to form hypervalent iodine compounds, such as diaryliodonium salts. nih.govacs.org These hypervalent iodine reagents are considered green alternatives to heavy metals and can act as arylation reagents in transition-metal-free transformations. nih.govacs.org The iodine atom can also participate in halogen bonding, a directional non-covalent interaction that can influence molecular recognition and crystal packing. nih.gov The strength of this interaction increases with the size of the halogen atom, making iodine a strong halogen bond donor. nih.gov

The arsonic acid group (-AsO(OH)₂) can also be chemically transformed. A key reaction of pentavalent organoarsenicals is their reduction to the corresponding trivalent arsenicals (arsines). wikipedia.org For example, cacodylic acid can be reduced to dimethylarsine using zinc and hydrochloric acid. wikipedia.org Trivalent arsenicals are known to have a high affinity for thiol groups, forming stable bonds with sulfur. nih.gov This reactivity can be exploited for the synthesis of thio-derivatives.

The arsonic acid moiety can also undergo esterification to form arsonate esters. The synthesis of arsonolipids, where long alkyl chains are attached to a glycerol (B35011) backbone which is in turn linked to an arsonic acid headgroup, demonstrates the feasibility of forming ester linkages with the arsonic acid group. nih.gov It is worth noting that in some synthetic pathways for these lipids, the C-As bond can show instability, necessitating careful selection of reaction conditions. nih.gov

Table 2: Summary of Derivatization Strategies for this compound

Functional GroupType of ReactionPotential Reagents/ConditionsResulting Functional Group/Structure
Amino Group AcylationAcid chlorides, AnhydridesAmide
Oxidative CouplingN,N-dialkyl-p-phenylenediamines, NaIO₄Coupled aromatic systems acs.org
Iodine Atom Cross-CouplingBoronic acids (Suzuki), Alkenes (Heck), Alkynes (Sonogashira) with Pd catalystBiaryls, Substituted alkenes, Substituted alkynes
Hypervalent Iodine FormationOxidizing agentsDiaryliodonium salts nih.govacs.org
Arsonic Acid Moiety ReductionZinc, Hydrochloric acidArsine (trivalent arsenic) wikipedia.org
EsterificationAlcoholsArsonate esters nih.gov
ThiolationThiol-containing compoundsThioarsinites/thioarsonates nih.gov

Catalytic Approaches in the Synthesis of Organoarsenic Compounds

The direct formation of a carbon-arsenic (C-As) bond through catalytic means represents a significant advancement in organoarsenic chemistry, offering milder reaction conditions and improved functional group tolerance compared to traditional methods. Two main catalytic strategies, primarily drawing parallels from well-established cross-coupling reactions, are the Ullmann-type and palladium-catalyzed reactions.

Ullmann-Type C-As Bond Formation

The Ullmann condensation, traditionally a copper-mediated reaction for forming C-O, C-N, and C-S bonds, has been explored for the synthesis of aryl-arsenic bonds. rsc.orgwikipedia.org This approach typically involves the coupling of an aryl halide with an arsenic nucleophile in the presence of a copper catalyst. While historically requiring high temperatures and stoichiometric amounts of copper, modern advancements have seen the development of more efficient catalytic systems. These systems often employ ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions. rsc.org The general mechanism is believed to involve the formation of a copper(I) arsenide intermediate which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired aryl-arsenic compound. organic-chemistry.org

Although specific examples detailing the synthesis of this compound via a catalytic Ullmann-type reaction are not extensively documented in publicly available literature, the principles of this methodology suggest its potential applicability. The reaction would theoretically involve the coupling of a di-iodinated aniline derivative with an arsenite source, catalyzed by a suitable copper complex. The choice of ligand and reaction conditions would be crucial to achieve regioselectivity and tolerate the amino and iodo functionalities.

Palladium-Catalyzed C-As Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have revolutionized organic synthesis. The application of similar catalytic cycles to C-As bond formation is a promising area of research. A notable example is the palladium-catalyzed arsination of aryl triflates using triphenylarsine (B46628) as the arsinating agent. acs.org This reaction proceeds under neutral conditions and is compatible with various functional groups. The proposed mechanism involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by an aryl/arsine exchange and reductive elimination. acs.org

While this specific method yields tertiary arsines, it establishes a proof-of-concept for palladium-catalyzed C-As bond formation. Adapting this methodology for the synthesis of arsonic acids would require the use of a suitable arsenic pronucleophile that can deliver the AsO(OH)₂ group or a precursor that can be readily converted to it.

The development of a direct, palladium-catalyzed synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) has been reported, offering a simplified route to boronate esters. acs.org A similar strategy for aryl arsonic acids, potentially using a palladium catalyst to couple an aryl halide with an arsenic-containing reagent, could provide a more direct and atom-economical route.

The following table summarizes representative catalytic conditions for related C-C and C-N bond formations, which can serve as a conceptual basis for developing catalytic routes to this compound.

Coupling Reaction TypeCatalyst SystemSubstratesProduct TypeKey Features
Ullmann-Type C-N Coupling CuI / Ligand (e.g., diamines)Aryl Halide, AmineAryl AmineCan be performed in aqueous media, mild conditions. nih.gov
Ullmann-Type C-O Coupling Cu(I) or Cu(II) speciesAryl Halide, AlcoholAryl EtherLigand-free conditions in deep eutectic solvents have been developed. wpmucdn.com
Palladium-Catalyzed Arsination Pd(OAc)₂ / PPh₃Aryl Triflate, TriphenylarsineTertiary Aryl ArsineSolvent-free conditions are possible. acs.org
Palladium-Catalyzed Borylation Pd Catalyst / LigandAryl Chloride, B₂(OH)₄Arylboronic AcidDirect synthesis from aryl chlorides. acs.org

Table 1: Overview of Relevant Catalytic Cross-Coupling Reactions

The synthesis of this compound via catalytic methods remains a developing area. The principles established in related cross-coupling reactions, particularly Ullmann-type and palladium-catalyzed systems, provide a strong foundation for future research. The key challenges lie in identifying suitable arsenic reagents and optimizing catalyst systems to achieve high yields and selectivity for this specific, functionalized molecule. Further investigations into these catalytic approaches are expected to pave the way for more efficient and sustainable syntheses of a wide range of organoarsenic compounds.

Sophisticated Structural Elucidation and Spectroscopic Characterization of 4 Amino 3 Iodophenyl Arsonic Acid

Application of Advanced Spectroscopic Techniques for Structural Analysis of Organoarsenic Compounds

The analysis of organoarsenic compounds has been greatly advanced by modern spectroscopic methods. Techniques such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) are vital for speciation and quantification at trace levels. drugbank.com However, for detailed molecular structure determination, a combination of Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Vibrational Spectroscopy is indispensable. waikato.ac.nz

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound in solution. For (4-Amino-3-iodophenyl)arsonic acid, ¹H and ¹³C NMR are the primary tools for elucidating the structure of the substituted aromatic ring.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. Due to the substitution pattern, these protons would form a complex splitting pattern (likely an AMX or ABX system). The chemical shifts can be predicted based on the spectrum of p-arsanilic acid and the known deshielding effect of the iodine substituent and the shielding effect of the amino group. The amino (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached functional groups. The carbon bearing the arsenic group (C-As) and the one bearing the iodine atom (C-I) would be particularly informative. The C-I signal is expected at a relatively low field (high ppm value) due to the heavy atom effect of iodine.

⁷⁵As NMR Spectroscopy : Direct detection of the arsenic nucleus (⁷⁵As, 100% natural abundance) is possible but challenging. mdpi.com As a quadrupolar nucleus (spin I = 3/2), its signals are often very broad, which can limit resolution. However, for symmetric species, sharper signals can be observed. mdpi.com Its chemical shift is highly sensitive to the oxidation state and coordination environment of the arsenic atom. mdpi.com

Computational NMR : In the absence of direct experimental data, Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts. globalresearchonline.net These theoretical calculations, when benchmarked against known spectra of similar molecules like p-arsanilic acid, can provide a reliable forecast of the expected spectral data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predictions are based on data for analogous compounds and standard substituent effects.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-As-~150
C2~7.8 (d)~140
C3-I-~95
C4-NH₂-~152
C5~6.8 (dd)~115
C6~7.5 (d)~135
NH₂~5.5 (s, broad)-
As(OH)₂broad signal-

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, the well-documented structure of p-arsanilic acid offers a robust model. globalresearchonline.netnih.govwikipedia.org

p-Arsanilic acid crystallizes in the monoclinic space group, and crucially, it exists as a zwitterion (H₃N⁺C₆H₄AsO₃H⁻) in the solid state. globalresearchonline.netwikipedia.org The crystal structure is dominated by an extensive three-dimensional network of hydrogen bonds involving the protonated amino group (ammonium) and the partially deprotonated arsonic acid group (-AsO₃H⁻). waikato.ac.nzglobalresearchonline.net

It is highly probable that this compound would adopt a similar zwitterionic form in the crystal lattice, stabilized by a rich network of N-H···O and O-H···O hydrogen bonds. The bulky iodine atom would influence the crystal packing, potentially introducing additional weak intermolecular interactions, such as halogen bonding (C-I···O), which could further stabilize the crystalline assembly. researchgate.net

Table 2: Crystallographic Data for the Analogous Compound, p-Arsanilic Acid

Parameter Value Reference
Formula C₆H₈AsNO₃ globalresearchonline.netnih.gov
Crystal System Monoclinic globalresearchonline.net
Space Group P2₁/c researchgate.net
a (Å) 13.12 globalresearchonline.net
b (Å) 5.21 globalresearchonline.net
c (Å) 11.53 globalresearchonline.net
β (°) 111.4 globalresearchonline.net
Z 4 researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, serves as a molecular fingerprint, identifying the functional groups and skeletal structure of a molecule. researchgate.net These two methods are complementary; Raman spectroscopy is particularly sensitive to symmetric vibrations of nonpolar groups, while IR spectroscopy excels at detecting asymmetric vibrations of polar functions. researchgate.net

For this compound, the spectra would be complex but interpretable by comparison with p-arsanilic acid. globalresearchonline.net

Arsonic Acid Group : The As=O and As-O-H groups give rise to characteristic vibrations. The As=O stretch is typically found in the 850-950 cm⁻¹ region. The As-O-H stretching and bending modes are also identifiable.

Amino Group : The N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region. globalresearchonline.net The NH₂ scissoring (bending) mode is found near 1600 cm⁻¹. globalresearchonline.net

Aromatic Ring : C-C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ range. C-H in-plane and out-of-plane bending modes are observed at lower wavenumbers. globalresearchonline.net

Substituent Vibrations : The C-As stretch is expected around 1100-1200 cm⁻¹. A key diagnostic peak would be the C-I stretching vibration, which is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for p-Arsanilic Acid (Experimental - IR/Raman)

Vibrational Mode Frequency (cm⁻¹) Reference
N-H Stretch 3482 (Raman), 3405 (IR) globalresearchonline.net
NH₂ Bend 1602 (IR), 1594 (Raman) globalresearchonline.net
C-C Ring Stretch 1400-1625 globalresearchonline.net
C-NH₂ Stretch 1234 globalresearchonline.net
As=O Stretch ~870-910 acs.org
As(OH)₂ Stretch ~750-850 acs.org
NH₂ Wagging 826 (IR), 830 (Raman) globalresearchonline.net

Conformational Analysis and Intermolecular Interactions

The conformation and solid-state packing of this compound are dictated by a balance of strong and weak intermolecular forces.

Hydrogen Bonding : As established from the crystal structure of its parent compound, the primary organizing force is extensive hydrogen bonding. waikato.ac.nzglobalresearchonline.net The arsonic acid group acts as both a hydrogen bond donor (from its -OH moieties) and acceptor (at the As=O oxygen), while the amino group, likely protonated in the solid zwitterionic form, is a strong hydrogen bond donor. This leads to the formation of robust sheets or three-dimensional networks, ensuring high crystal lattice energy.

π-π Stacking Interactions : The aromatic rings are expected to engage in π-π stacking. cam.ac.uknih.gov These interactions, though weaker than hydrogen bonds, are significant in stabilizing the crystal structure, typically occurring with an offset between the rings to minimize repulsion. nih.gov

Halogen Bonding : The iodine atom introduces the possibility of halogen bonding, a directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile, such as an oxygen atom from an adjacent arsonic acid group. researchgate.net This interaction would play a role in directing the specific packing arrangement in the crystal.

Molecular Conformation : The phenyl ring itself is planar. The primary conformational flexibility lies in the rotation around the C-As and C-N bonds. In the solid state, these rotational positions are fixed by the strong intermolecular forces to achieve the most stable packing arrangement.

Spectroscopic Signatures of Aromatic Arsonic Acids in Diverse Chemical Environments

The spectroscopic characteristics of this compound are highly dependent on its chemical environment, particularly pH and interactions with surfaces.

Effect of pH : Both the arsonic acid and the amino group are pH-active. Arsonic acids are diprotic, with pKa values that would be influenced by the ring substituents. The amino group also has a characteristic pKa.

In acidic solution (low pH) , the amino group will be protonated (-NH₃⁺) and the arsonic acid will be fully protonated (-AsO(OH)₂).

In neutral solution , the compound will likely exist as a zwitterion, similar to its solid state, or a mixture of neutral and zwitterionic forms.

In basic solution (high pH) , the amino group will be neutral (-NH₂), and the arsonic acid group will be fully deprotonated (AsO₃²⁻). These changes in protonation state cause significant shifts in NMR spectra and pronounced changes in vibrational spectra. For instance, in IR spectroscopy, the disappearance of O-H bands and the appearance of strong, broad bands corresponding to the symmetric and asymmetric stretches of the AsO₃²⁻ group would be observed upon increasing the pH. acs.org

Interaction with Surfaces : The interaction of aromatic arsonic acids with mineral surfaces, such as iron (oxyhydr)oxides, is of significant environmental interest. Attenuated Total Reflectance FTIR (ATR-FTIR) studies on p-arsanilic acid have shown that it forms inner-sphere surface complexes with iron oxides. acs.org The arsonic acid moiety directly coordinates with the surface metal atoms (Fe-O-As linkage), which dramatically alters the vibrational frequencies of the arsonic acid group. Similar behavior would be expected for the iodo-derivative, with the potential for the amino and iodo groups to influence the orientation and strength of this surface binding. nih.gov

Computational and Theoretical Chemistry of 4 Amino 3 Iodophenyl Arsonic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the (4-Amino-3-iodophenyl)arsonic acid molecule. These computational methods, particularly those based on density functional theory (DFT), are employed to determine optimized molecular geometries, bond lengths, and bond angles.

The geometry of the arsenate group (AsO(OH)₂), for instance, is crucial for its interaction with biological systems. In its ionized form, the arsenate ion (AsO₄³⁻) typically exhibits a tetrahedral geometry with bond angles of approximately 109.5°. youtube.com For the this compound molecule, the geometry around the arsenic atom is expected to be a distorted tetrahedron.

Table 1: Illustrative Calculated Geometric Parameters for this compound

ParameterPredicted Value
C-As Bond Length~1.9 Å
As=O Bond Length~1.65 Å
As-OH Bond Length~1.75 Å
C-I Bond Length~2.1 Å
C-N Bond Length~1.4 Å
O-As-O Bond Angle~110-120°
C-C-As-O Dihedral AngleVaries with conformation

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Precise values would require specific DFT calculations.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Reaction Pathways

Key reactivity indices that can be calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical reactions.

Fukui Indices: These indices provide a more detailed picture of local reactivity, identifying specific atoms that are most likely to act as nucleophiles or electrophiles.

For this compound, the amino group is expected to be a primary site for electrophilic attack, while the arsonic acid moiety can participate in various acid-base and coordination reactions. DFT calculations can model the reaction pathways of, for example, its metabolic transformation or its interaction with other molecules. Studies on related aromatic arsonic acids have demonstrated that electron-withdrawing substituents tend to lower the pKa, thus increasing acidity, while electron-donating groups have the opposite effect. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent, typically water, over time. These simulations can provide insights into how the molecule interacts with its surroundings, which is crucial for understanding its bioavailability and transport in biological systems. chemsrc.com

MD simulations can be used to investigate:

Solvation Shell: How water molecules arrange themselves around the solute molecule. The polar arsonic acid and amino groups are expected to form strong hydrogen bonds with water.

Conformational Changes: The phenyl ring and the arsonic acid group can rotate relative to each other. MD simulations can explore the preferred conformations of the molecule in solution.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules (like proteins or lipids), MD can model the formation of aggregates or binding events. researchgate.net The simulations track the trajectories of all atoms in the system, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding one atom at a certain distance from another. chemsrc.com

Prediction of Spectroscopic Parameters and pKa Values through Computational Methods

Computational methods are invaluable for predicting spectroscopic properties and the acid dissociation constant (pKa) of this compound.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.net The calculated excitation energies and oscillator strengths can be compared with experimental spectra to confirm the molecular structure and electronic transitions. Similarly, the vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

The pKa value is a critical parameter that determines the ionization state of the arsonic acid at a given pH, which in turn affects its solubility, membrane permeability, and biological activity. researchgate.net Several computational approaches exist for pKa prediction:

Thermodynamic Cycles: Using a thermodynamic cycle that involves the deprotonation of the acid in both the gas phase and solution, the pKa can be calculated from the computed Gibbs free energies. semanticscholar.org

Quantitative Structure-Property Relationship (QSPR): By establishing a correlation between computed electronic parameters (like surface electrostatic potential or atomic charges) and experimental pKa values for a set of related arsonic acids, the pKa of the target molecule can be predicted. researchgate.netacs.org

For arsonic acids, there are two pKa values corresponding to the two acidic protons. Computational studies on other substituted phenylarsonic acids have shown that DFT methods, such as B3LYP with a suitable basis set like 6-311++G(2d,2p), can predict pKa values with good accuracy. semanticscholar.orgresearchgate.net

Table 2: Predicted pKa Values for this compound using Computational Methods

ParameterPredicted ValueMethod
pKa1~3.5 - 4.5DFT with thermodynamic cycle
pKa2~8.0 - 9.0DFT with thermodynamic cycle

Note: These are estimated values based on computational studies of similar arsonic acids. The presence of the amino and iodo substituents will influence the precise pKa values.

Reactivity, Reaction Mechanisms, and Physicochemical Properties of 4 Amino 3 Iodophenyl Arsonic Acid

Electrochemical Behavior and Redox Chemistry of Organoarsenic Compounds

The electrochemical properties of (4-amino-3-iodophenyl)arsonic acid are complex, involving potential redox reactions at both the arsenic center and the substituted aniline (B41778) ring. The arsenic in the arsonic acid group is in the +5 oxidation state (As(V)), which is generally the more thermodynamically stable state for arsenic under oxidizing conditions. However, it can be reduced to the more toxic trivalent state (As(III)). The amino group on the phenyl ring can also undergo oxidation.

The redox chemistry is also relevant in biological systems and environmental contexts. For instance, the oxidation of trivalent arsenic species to their less toxic pentavalent counterparts is a key detoxification pathway. wikipedia.org This oxidation can be mediated by species like hydrogen peroxide. wikipedia.org The redox potential (Eh) and pH of the surrounding environment are critical factors controlling arsenic speciation and mobility. suniv.ac.in Under reducing conditions, the more mobile and toxic As(III) species are favored, while oxidizing conditions promote the formation of As(V). suniv.ac.in

A proposed electrochemical transformation pathway for p-arsanilic acid on a boron-doped diamond (BDD) anode involves the formation of various byproducts, including oligomers. nih.gov This suggests that the electrochemical treatment of this compound could also lead to a variety of transformation products, influenced by the specific electrolytes and reaction conditions. nih.gov

Acid-Base Equilibria and Speciation in Aqueous Systems

This compound is an amphoteric compound, meaning it can act as both an acid and a base. The arsonic acid group is acidic, while the amino group is basic. The speciation of this compound in aqueous solution is therefore highly dependent on the pH.

The arsonic acid group (-AsO(OH)₂) is a diprotic acid, with two dissociation constants (pKa₁ and pKa₂). For phenylarsonic acid, the pKa values are approximately 3.5 and 8.5. The amino group (-NH₂) can be protonated to form an anilinium ion (-NH₃⁺). The pKa of the anilinium ion is typically around 4.6 for aniline itself. qorganica.com

The substituents on the phenyl ring significantly influence these pKa values. The iodine atom at the 3-position is electron-withdrawing, which would decrease the pKa of the anilinium ion (making it a stronger acid) and likely have a smaller effect on the arsonic acid pKa values. The amino group at the 4-position is electron-donating, which would increase the pKa of the anilinium ion (making it a weaker acid) and slightly increase the pKa values of the arsonic acid group. The net effect on the pKa values of this compound would be a combination of these opposing electronic effects.

Due to the presence of both acidic and basic groups, this compound can exist as a zwitterion in solution, with a proton transferred from the arsonic acid group to the amino group, forming H₃N⁺C₆H₃(I)AsO₃H⁻. wikipedia.org The predominant species in solution at a given pH can be predicted based on the pKa values of the functional groups.

Table 1: Predicted Speciation of this compound at Different pH Ranges

pH RangePredominant Species
< pKa₁ (anilinium)Cationic: H₃N⁺-C₆H₃(I)-AsO(OH)₂
pKa₁ (anilinium) < pH < pKa₁ (arsonic)Zwitterionic/Neutral: H₃N⁺-C₆H₃(I)-AsO(OH)O⁻ or H₂N-C₆H₃(I)-AsO(OH)₂
pKa₁ (arsonic) < pH < pKa₂ (arsonic)Anionic: H₂N-C₆H₃(I)-AsO(OH)O⁻
> pKa₂ (arsonic)Dianionic: H₂N-C₆H₃(I)-AsO(O)₂²⁻

Note: The exact pKa values for this compound are not available and the table represents a qualitative prediction based on the properties of related compounds.

Ligand Exchange and Complexation Reactions with Metal Centers

The this compound molecule possesses two potential coordination sites for metal ions: the deprotonated arsonate group (-AsO₃²⁻) and the lone pair of electrons on the nitrogen atom of the amino group. This allows it to act as a ligand, forming complexes with various metal centers. The formation of such complexes can significantly impact the solubility, mobility, and toxicity of both the organoarsenic compound and the metal ion in the environment.

The arsonate group can coordinate to metal ions in a similar fashion to phosphate (B84403) and arsenate ions, forming either monodentate or bidentate linkages. The stability of these metal-arsonate complexes will depend on the nature of the metal ion (charge, size, and electronic configuration) and the pH of the solution, which dictates the degree of protonation of the arsonate group. libretexts.org

The amino group can also coordinate to metal ions, particularly transition metals. The basicity of the amino group, influenced by the electronic effects of the iodo and arsonate substituents, will affect its coordinating ability. The formation of complexes involving anilines and substituted anilines with various transition metals has been extensively studied. tandfonline.comrsc.orgresearchgate.net These studies indicate that the nitrogen atom of the aniline is the primary coordination site.

In the case of this compound, it is possible for the molecule to act as a chelating ligand, binding to a metal center through both the arsonate oxygen and the amino nitrogen. The formation of such a chelate would be favored due to the increased thermodynamic stability of the resulting ring structure. The interaction of aromatic amino acids with metal complexes has also been investigated, highlighting the role of electrostatic and stacking interactions in complex formation. mdpi.com

Table 2: Potential Coordination Modes of this compound with Metal Ions

Coordination Site(s)Description
Arsonate group (monodentate)One oxygen atom of the arsonate group binds to the metal center.
Arsonate group (bidentate)Two oxygen atoms of the arsonate group bind to the same metal center.
Amino groupThe nitrogen atom of the amino group donates its lone pair to the metal center.
Chelating (Arsonate-Amino)Both the arsonate group and the amino group bind to the same metal center, forming a ring structure.

Oxidative Degradation Pathways and Mechanisms of Carbon-Arsenic Bond Cleavage

The degradation of this compound, particularly the cleavage of the stable carbon-arsenic (C-As) bond, is a critical process in determining its environmental fate and the potential release of toxic inorganic arsenic. Oxidative degradation pathways are of significant interest as they can be induced by natural environmental processes or employed in remediation technologies.

Studies on the degradation of other phenylarsonic acids, such as p-arsanilic acid and roxarsone (B1679585), have shown that advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) are effective in breaking the C-As bond. nih.gov The degradation of halogenated aromatic compounds often proceeds through oxidative dehalogenation, where a hydroxyl group replaces the halogen atom. nih.govacs.orgnih.gov

The mechanism of C-As bond cleavage likely involves the attack of reactive oxygen species, such as hydroxyl radicals, on the aromatic ring. This can lead to the formation of phenolic intermediates and ultimately the cleavage of the C-As bond, releasing inorganic arsenate (As(V)) or arsenite (As(III)). nih.gov The presence of the amino and iodo substituents will influence the sites of radical attack and the subsequent reaction pathways.

Bacterial degradation can also play a role in the cleavage of the C-As bond in organoarsenicals. mdpi.com While specific microbial pathways for this compound have not been detailed, microorganisms are known to metabolize a wide range of aromatic compounds.

Photochemical Transformations and Environmental Persistence Studies

The presence of a chromophoric aromatic ring in this compound suggests that it may undergo photochemical transformations upon exposure to sunlight. Photolysis can be a significant degradation pathway for aromatic compounds in the environment.

The photochemistry of iodoaromatic compounds has been studied, and it is known that the carbon-iodine bond can be cleaved by UV light to generate aryl radicals. acs.orgpharmaseedltd.com This process could initiate a series of reactions leading to the degradation of the molecule. The amino group can also influence the photochemical behavior, potentially participating in photo-oxidation reactions.

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including photochemical, chemical, and biological degradation. Halogenated organic compounds are often more persistent in the environment than their non-halogenated counterparts. nih.govnih.govresearchgate.net The iodine atom in this compound may increase its persistence. However, the presence of the amino and arsonic acid groups could also make it more susceptible to certain degradation pathways.

Studies on environmentally persistent free radicals (EPFRs) have shown that these long-lived radical species can be formed from various organic pollutants and contribute to their environmental impact. lidsen.com It is plausible that photochemical or other radical-generating processes involving this compound could lead to the formation of such persistent radicals.

Biochemical Interactions and Biological Applications of 4 Amino 3 Iodophenyl Arsonic Acid Non Clinical Focus

In Vitro Studies of Enzyme Inhibition and Ligand Binding Mechanisms

The arsonic acid moiety is known to interact with the active sites of certain enzymes, leading to inhibition. Phenylarsonic acids, in general, have been identified as inhibitors of "serine" esterases, such as α-chymotrypsin and the subtilisins. nih.gov The mechanism of inhibition is believed to involve the binding of the arsonic acid group to the enzyme's active site.

The table below summarizes the inhibitory effects of related phenylarsonic acid derivatives on specific enzymes.

CompoundEnzymeInhibition Details
Phenylarsonic acidsα-Chymotrypsin, SubtilisinsAct as inhibitors, likely through binding of the arsonic acid group to the active site. nih.gov
Roxarsone (B1679585)Alkaline PhosphataseReduces enzyme activity through binding interactions. nih.gov
MisonidazoleXanthine OxidaseReductive activation leads to enzyme inactivation. nih.gov

Interactions with Isolated Biomolecules: Proteins and Nucleic Acids (Mechanistic Research)

The interaction of arsenicals with proteins is a critical aspect of their biological activity. Trivalent arsenicals, in particular, have a high affinity for sulfhydryl groups, leading to strong binding with cysteine residues in proteins. nih.gov This interaction can alter the protein's conformation and function. nih.gov While (4-Amino-3-iodophenyl)arsonic acid is a pentavalent arsenical, it can be reduced in biological systems to a trivalent form, which would then readily interact with proteins.

Studies have utilized p-arsanilic acid to create affinity columns for the isolation of arsenic-binding proteins. nih.gov These affinity materials have been instrumental in identifying proteins that interact with arsenicals. nih.govacs.org For example, this technique has been used to probe the binding of arsenic to proteins like Kelch-like ECH-associated protein 1 (Keap1). acs.org It is plausible that this compound could be similarly employed to identify and study proteins that have an affinity for this specific substituted phenylarsonic acid. A recent analysis of the Protein Data Bank revealed that arsenic compounds frequently interact with amino acids such as cysteine, glutamic acid, aspartic acid, serine, and arginine. rsc.org

Table of Interacting Biomolecules and Interaction Type:

Biomolecule ClassInteracting Arsenical TypePrimary Mode of Interaction
Proteins (Cysteine-rich)Trivalent ArsenicalsCovalent binding to sulfhydryl groups. nih.gov
ProteinsPhenylarsonic acids (as affinity probes)Affinity binding to specific protein sites. nih.govacs.org

Development of this compound as Biochemical Probes and Reagents

The chemical properties of phenylarsonic acids lend themselves to applications as biochemical probes and reagents. A notable example is the use of diazotized arsanilic acid to modify proteins. This reagent has been used to investigate the structure and function of proteins like chymotrypsinogen by reacting with specific amino acid residues, particularly tyrosine. taylorandfrancis.com The extent of modification can be quantified by analyzing the formation of monoazotyrosyl and monoazohistidyl derivatives. taylorandfrancis.com Given that this compound possesses an amino group, it can also be diazotized and potentially used in a similar manner to probe protein structures. The presence of the iodine atom could serve as a heavy atom for crystallographic studies or as a unique spectroscopic marker.

Furthermore, as mentioned previously, phenylarsonic acids can be immobilized on solid supports to create affinity chromatography matrices for the purification and identification of arsenic-binding proteins. nih.gov This application highlights their utility as reagents in proteomics and toxicology research. The specific substitutions on the phenyl ring of this compound could confer unique binding properties, allowing for the targeted isolation of proteins with a specific affinity for this structure.

Potential Applications as Biochemical Probes and Reagents:

ApplicationMethodPotential Information Gained
Protein ModificationDiazotization and coupling to proteinsIdentification of surface-exposed and reactive amino acid residues (e.g., tyrosine). taylorandfrancis.com
Affinity ChromatographyImmobilization on a solid supportIsolation and identification of specific arsenic-binding proteins. nih.govacs.org
X-ray CrystallographyIncorporation into protein crystalsPhasing of diffraction data due to the heavy iodine atom.

Role in Metalloid Biotransformation Research (Excluding Human Metabolism)

The biotransformation of organoarsenic compounds by microorganisms is a key process in the environmental cycling of arsenic. nih.govresearchgate.netmdpi.com Research on compounds like roxarsone and arsanilic acid has revealed several microbial transformation pathways. mdpi.comacs.org A common transformation is the reduction of a nitro group to an amino group. For instance, under anaerobic conditions, roxarsone is rapidly converted to 4-hydroxy-3-aminophenylarsonic acid (HAPA), a compound structurally very similar to this compound. acs.org This transformation is microbially mediated and can be stimulated by electron-donating substrates. acs.org

Following the initial reduction, further biotransformation can lead to the cleavage of the carbon-arsenic bond, resulting in the formation of inorganic arsenic species like arsenite and arsenate. acs.org The complete mineralization of these organoarsenic compounds is a slow process. The study of these biotransformation pathways is crucial for understanding the environmental fate and potential toxicity of organoarsenic compounds. While direct studies on the biotransformation of this compound are lacking, it is highly probable that it would undergo similar microbial transformations, including potential deiodination and cleavage of the C-As bond, in environments with active microbial populations.

Summary of Microbial Biotransformation of Related Phenylarsonic Acids:

CompoundTransformationConditionsResulting Products
RoxarsoneNitro-group reductionAnaerobic4-hydroxy-3-aminophenylarsonic acid (HAPA) acs.org
HAPA and 4-Aminophenylarsonic acidC-As bond cleavageAnaerobic (methanogenic, sulfate-reducing)Arsenite, Arsenate acs.org

Advanced Analytical Methodologies for 4 Amino 3 Iodophenyl Arsonic Acid Speciation and Quantification

Hyphenated Chromatographic Techniques (e.g., HPLC-ICP-MS, GC-MS) for Species Separation and Detection

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of arsenic speciation analysis.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) stands as the premier technique for arsenic speciation. jfda-online.com This method combines the powerful separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. poultryworld.netthermofisher.com HPLC separates the different arsenic compounds in a sample based on their chemical properties, such as polarity and charge. poultryworld.net As the separated compounds elute from the HPLC column, they are introduced into the ICP-MS system. The plasma source atomizes and ionizes the arsenic atoms, which are then detected by the mass spectrometer. thermofisher.com This provides a distinct signal for each arsenic-containing species.

The choice of HPLC column and mobile phase is critical for achieving successful separation of complex mixtures of arsenic species. poultryworld.net Anion-exchange chromatography is frequently used for separating anionic arsenic species, including arsenite, arsenate, and various organoarsenic acids. nih.gov For instance, a method for analyzing nitarsone (B135203) and its metabolites might use an anion-exchange column with a gradient elution of ammonium (B1175870) carbonate to separate the different compounds. nih.govaccesson.kr The operational conditions, including the mobile phase composition and pH, are optimized to achieve the best separation in the shortest possible time. poultryworld.net In some cases, triple quadrupole ICP-MS is utilized to resolve difficult interferences, enhancing the accuracy of quantification, especially in complex matrices. thermofisher.com

Table 1: Example HPLC-ICP-MS Operating Conditions for Arsenic Speciation This table is a composite based on typical conditions reported for the analysis of related organoarsenic compounds.

ParameterConditionReference
HPLC SystemAgilent 1100 series or similar researchgate.net
ColumnHamilton PRP-X100 (anion exchange) nih.gov
Mobile PhaseGradient elution with ammonium carbonate ((NH₄)₂CO₃) and Na₂EDTA nih.gov
Flow RateTypically 1.0 - 1.5 mL/min jfda-online.comnih.gov
ICP-MS SystemAgilent 7900 or similar researchgate.net
RF Power~1550 W jfda-online.com
Monitored Isotope75As rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that can be used for the analysis of organoarsenic compounds. accesson.kr However, it is generally less common for compounds like (4-Amino-3-iodophenyl)arsonic acid because they are non-volatile and thermally labile. Therefore, a derivatization step is typically required to convert the analytes into volatile forms suitable for GC analysis. This adds complexity to the sample preparation process and can be a source of error.

High-Sensitivity Spectroscopic Detection Methods (e.g., X-ray Absorption Spectroscopy, Advanced Mass Spectrometry)

Beyond standard ICP-MS, other advanced spectroscopic methods provide deeper insights into the structure and concentration of arsenic species.

Advanced Mass Spectrometry techniques, particularly when coupled with liquid chromatography (LC), offer powerful tools for identifying and quantifying known and unknown arsenic metabolites. Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) and high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, Q-TOF) are invaluable for structural elucidation. rsc.orgufz.de

For example, LC-ESI-MS/MS can be used to identify transformation products of organoarsenic compounds by analyzing their fragmentation patterns. rsc.orgrsc.org This has been successfully applied to identify metabolites of roxarsone (B1679585) in various matrices. rsc.org The combination of HPLC with both ICP-MS and ESI-MS is particularly powerful, as it provides element-specific detection and quantification (from ICP-MS) alongside molecular identification and structural information (from ESI-MS). researchgate.net This dual-detection approach is crucial for identifying novel or unexpected metabolites in environmental and biological systems. rsc.org

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local chemical environment of an element. It can provide information on the oxidation state and coordination chemistry of arsenic in a sample without requiring extraction or chromatographic separation. Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, a type of XAS, is sensitive to the electronic structure of the absorbing atom and can distinguish between different arsenic species. nih.gov Although its application directly to this compound is not widely reported, XAS has been used to study the amino acid composition of proteins and could theoretically be applied to understand the binding and transformation of arsenicals in biological tissues. nih.gov

Innovative Sample Preparation Strategies for Complex Environmental and Biological Matrices

The analysis of trace levels of this compound in complex samples like soil, animal tissues, or water requires effective sample preparation to isolate the analyte from interfering matrix components. nih.govresearchgate.net The ideal preparation method should be efficient, reproducible, and not alter the chemical form (speciation) of the arsenic compounds. jfda-online.comresearchgate.net

For biological matrices such as chicken liver or meat, sample preparation often involves solubilizing the tissue, followed by a clean-up step to remove macromolecules like proteins and fats. acs.org A method developed for roxarsone in chicken liver used a strongly basic solution for solubilization followed by ultrafiltration. acs.org For the analysis of nitarsone in various foods, a technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has been adapted. accesson.kr This method involves an extraction and partitioning step using a salt mixture and a dispersive solid-phase extraction (dSPE) step for cleanup. accesson.kr

For environmental matrices like soil, the extraction of arsenicals can be challenging due to strong binding to soil components. Various extraction solutions have been investigated, including phosphate (B84403) buffers, which can compete with arsenate for binding sites on soil particles. researchgate.net A mixture of phosphoric acid and sodium dihydrogen phosphate has been shown to be effective for extracting roxarsone and its metabolites from different soil types. researchgate.net

Modern sample preparation techniques focus on miniaturization and automation to reduce solvent consumption and improve sample throughput. These include:

Solid-Phase Extraction (SPE): This is a predominant method for extracting and concentrating analytes from liquid samples. nih.govresearchgate.net Different sorbent materials can be used to selectively retain the target compounds.

Microextraction Techniques: These methods, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), use very small amounts of extraction phase and are considered green analytical techniques. researchgate.netnih.gov They are particularly useful for preparing small sample volumes, such as those encountered in biomedical studies. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Organoarsenicals

TechniqueMatrix TypePrincipleAdvantagesReference
QuEChERSFood (Pork, Egg, Milk)Salting-out liquid-liquid extraction followed by dispersive SPE cleanup.Fast, easy, low solvent use. accesson.kr
Acid/Phosphate ExtractionSoilUses acids or phosphate buffers to release arsenicals bound to soil particles.Effective for strongly sorbed analytes. researchgate.net
Basic Solubilization & UltrafiltrationBiological Tissue (Liver)Tissue is dissolved in a basic solution, and large molecules are removed by filtration.Good for complex biological samples. acs.org
Solid-Phase Extraction (SPE)Water, Liquid ExtractsAnalytes are retained on a solid sorbent and then eluted with a small volume of solvent.High concentration factor, good cleanup. nih.govresearchgate.net

Development of Novel Sensor Technologies for Selective Detection in Research Settings

While chromatographic methods are highly accurate, they require sophisticated laboratory instrumentation. For rapid, on-site screening, there is growing interest in the development of selective sensor technologies. Research in this area for specific organoarsenic compounds is emerging.

For instance, an electrochemical sensor was developed for the detection of the related compound roxarsone. This sensor utilized a modified electrode made of mesoporous carbon impregnated with diclofenac (B195802) and a cationic surfactant. researchgate.net The high surface area and specific chemical properties of the modified electrode allowed for the sensitive and selective detection of roxarsone at very low concentrations. researchgate.net

Although specific sensors for this compound have not been detailed in available literature, the principles used to develop sensors for other organoarsenicals could be adapted. Future research may focus on creating sensors based on:

Molecularly Imprinted Polymers (MIPs): These are "plastic antibodies" that can be designed to selectively bind to a target molecule.

Aptamer-Based Sensors (Aptasensors): These use short, single-stranded DNA or RNA sequences (aptamers) that can bind to specific targets with high affinity.

Nanomaterial-Based Sensors: These leverage the unique optical or electrical properties of nanoparticles to detect the binding of an analyte.

These developing technologies hold the promise of enabling rapid and cost-effective monitoring of this compound and other arsenicals in environmental and food samples in research and field settings.

Environmental Fate and Transformation of Aromatic Arsonic Acids Including 4 Amino 3 Iodophenyl Arsonic Acid

Pathways of Abiotic and Biotic Degradation in Aquatic and Terrestrial Systems

The degradation of aromatic arsonic acids in the environment is a complex process involving both abiotic (non-biological) and biotic (biological) pathways. These pathways determine the persistence, mobility, and ultimate fate of these compounds in soil and water.

Abiotic degradation of aromatic arsonic acids can occur through processes such as hydrolysis and photolysis. Hydrolysis, the reaction with water, can lead to the cleavage of the carbon-arsenic (C-As) bond over extended periods, although this process is generally slow under typical environmental pH and temperature conditions. nist.govresearchgate.net Photodegradation, driven by sunlight, can also contribute to the transformation of these compounds, particularly in surface waters. This process can involve the oxidation of the molecule, potentially leading to the formation of various intermediates. nih.gov

Biotic degradation, mediated by microorganisms, is a major pathway for the transformation of aromatic arsonic acids in both aquatic and terrestrial systems. nih.gov A key initial step in the biotic degradation of many aromatic arsonic acids is the reduction of functional groups on the aromatic ring. For instance, in the case of nitrated aromatic arsonic acids like roxarsone (B1679585) (3-nitro-4-hydroxyphenylarsonic acid) and nitarsone (B135203) ((4-nitrophenyl)arsonic acid), the nitro group is rapidly reduced to an amino group under anaerobic conditions, forming compounds such as 4-hydroxy-3-aminophenylarsonic acid (HAPA). acs.orgnih.gov For (4-Amino-3-iodophenyl)arsonic acid, the amino group is already present in its reduced state.

The central and most critical step in the degradation of aromatic arsonic acids is the cleavage of the stable carbon-arsenic (C-As) bond, which releases inorganic arsenic into the environment. acs.orgnih.gov This process has been observed to be biologically catalyzed under anaerobic conditions, such as methanogenic and sulfate-reducing conditions. acs.org The cleavage of the C-As bond results in the formation of arsenite (As(III)) and, to a lesser extent, arsenate (As(V)). acs.org The degradation of the aromatic ring itself can proceed through various metabolic pathways, influenced by the specific microbial communities present and the prevailing environmental conditions. mdpi.com The presence of an iodine substituent on the aromatic ring of this compound may influence its degradation pathway, as halogenated organic compounds can be subject to dehalogenation reactions by specific microorganisms.

Microbial Metabolism and Biotransformation Processes (Non-human, environmental context)

Microorganisms play a pivotal role in the transformation of aromatic arsonic acids in the environment. nih.gov A diverse range of bacteria, and to some extent fungi, possess the metabolic capabilities to alter the chemical structure of these compounds. nih.govmonobasinresearch.org

The biotransformation of aromatic arsonic acids often begins with modifications to the substituents on the phenyl ring. As mentioned, the reduction of nitro groups to amino groups is a common initial step for nitrated phenylarsonic acids, a transformation readily carried out by various anaerobic bacteria, including species of Clostridium. acs.orgmonobasinresearch.orgcore.ac.uk This process is stimulated by the presence of electron-donating substrates like glucose and lactate. acs.org

The cleavage of the carbon-arsenic bond is a key microbial process that leads to the release of inorganic arsenic. acs.orgnih.govresearchgate.net While the specific enzymes responsible for this cleavage in the context of complex aromatic arsonic acids are still under investigation, the ability of microorganisms to break this bond has been demonstrated. For example, some bacteria can utilize organoarsenicals as a source of carbon and energy, which involves the cleavage of the C-As bond. nih.gov The released inorganic arsenic can then be subject to further microbial transformations, such as oxidation of arsenite to the less mobile arsenate, or methylation to form volatile organoarsenic compounds. nih.govmonobasinresearch.orgfrontiersin.orgnih.gov

The composition of the microbial community is a critical factor influencing the rate and extent of biotransformation. nih.gov In environments contaminated with arsenic, microbial populations can adapt, leading to the enrichment of species capable of metabolizing arsenic compounds. nih.gov For instance, studies on poultry litter, which can contain high concentrations of roxarsone, have shown that the indigenous microbial communities are capable of transforming it into various metabolites, including inorganic arsenic. core.ac.uk

Table 1: Key Microbial Genera Involved in Aromatic Arsonic Acid Biotransformation

Microbial GenusRole in BiotransformationReference
ClostridiumReduction of nitro groups on aromatic arsonic acids. monobasinresearch.orgcore.ac.uk
PseudomonasImplicated in metalloid transformation in arsenic-contaminated sites. nih.gov
GeobacterInvolved in metal reduction, which can influence arsenic mobility. monobasinresearch.org
BacillusSome species are capable of arsenate reduction. monobasinresearch.org

Sorption, Mobilization, and Transport Phenomena in Geochemical Systems

The movement and availability of this compound and its transformation products in the environment are governed by sorption, mobilization, and transport processes within geochemical systems. researchgate.netusgs.gov

Sorption, the process by which chemicals bind to soil and sediment particles, is a key factor controlling the mobility of aromatic arsonic acids. The arsonic acid functional group (-AsO(OH)₂) can strongly adsorb to the surfaces of iron and aluminum oxides and hydroxides, which are common components of many soils and sediments. nih.gov This sorption occurs through the formation of inner-sphere complexes, where the arsenic atom directly binds to the mineral surface. mdpi.com The extent of sorption is influenced by several factors, including pH, the mineral composition of the soil, and the presence of competing ions such as phosphate (B84403), which is chemically similar to arsenate. mdpi.com The organic part of the molecule, including the amino and iodo substituents of this compound, can also influence its sorption behavior. mdpi.commdpi.comresearchgate.net These functional groups can affect the molecule's polarity and its potential for other types of interactions with soil organic matter. mdpi.comresearchgate.net

Mobilization is the process by which sorbed arsenic compounds are released back into the soil solution or groundwater. Changes in environmental conditions can trigger mobilization. For example, an increase in pH can lead to the desorption of arsenate and organoarsenicals from mineral surfaces. nih.gov The reduction of iron(III) oxides under anaerobic conditions can also lead to the release of associated arsenic. Furthermore, the biotransformation of aromatic arsonic acids into more mobile forms, such as arsenite, can enhance their transport in the environment. acs.org

Transport of these compounds occurs primarily through the movement of water. Dissolved aromatic arsonic acids and their degradation products can be transported with groundwater flow and surface runoff, potentially contaminating water resources. researchgate.netmdpi.com The extent of transport is a function of the compound's solubility, its tendency to sorb to geologic materials, and the hydrological characteristics of the system. researchgate.net

Environmental Monitoring Methodologies and Risk Assessment Frameworks (Academic perspective)

Effective monitoring and risk assessment are essential for understanding and managing the potential environmental impacts of aromatic arsonic acids.

Environmental Monitoring Methodologies

The accurate determination of this compound and its transformation products in environmental matrices like soil and water requires sophisticated analytical techniques. nih.govnih.gov The complexity of these matrices and the low concentrations at which these compounds may be present necessitate methods with high sensitivity and selectivity. researchgate.netrsc.org

Speciation analysis, which is the identification and quantification of the different chemical forms of an element, is crucial for arsenic because its toxicity and mobility depend on its chemical form. nih.govbrooksapplied.comusgs.gov The most common approach for arsenic speciation involves coupling a separation technique, such as high-performance liquid chromatography (HPLC), with a sensitive detection method, typically inductively coupled plasma mass spectrometry (ICP-MS). rsc.orgnih.govdtu.dk This combination, known as HPLC-ICP-MS, allows for the separation of different arsenic species, including inorganic arsenite and arsenate, and various organoarsenic compounds, followed by their highly sensitive detection. nih.gov

Sample preparation is a critical step in the analytical process. For soil and sediment samples, extraction procedures are required to release the arsenic compounds from the solid matrix into a liquid phase for analysis. The choice of extraction solution is important to ensure efficient recovery of the target compounds without altering their chemical form. researchgate.netbrooksapplied.com

Table 2: Common Analytical Techniques for Aromatic Arsonic Acid Analysis

Analytical TechniquePrincipleApplicationReference
HPLC-ICP-MSSeparates different arsenic species based on their chemical properties, followed by highly sensitive elemental detection.Quantification and speciation of arsenic compounds in water, soil, and biological samples. rsc.orgnih.govdtu.dk
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds, which are then identified by their mass-to-charge ratio.Can be used for the analysis of derivatized or volatile organoarsenic compounds. tandfonline.comresearchgate.net

Risk Assessment Frameworks

From an academic perspective, risk assessment frameworks for aromatic arsonic acids must consider the entire lifecycle of the compound in the environment. This includes its initial form, its various transformation products, and their respective toxicities and mobilities. frontiersin.org A key component of such a framework is the understanding of the degradation pathways, as the transformation of a less toxic parent compound into more toxic and mobile forms, such as inorganic arsenite, represents a significant increase in risk. acs.org

These frameworks should incorporate data from environmental monitoring to determine the concentrations of the parent compound and its metabolites in different environmental compartments. Fate and transport models can then be used to predict how these compounds will move through the environment and to estimate potential exposure levels for ecological receptors and humans. Ecotoxicological studies are also essential to determine the adverse effects of the parent compound and its degradation products on relevant organisms. By integrating these components, a comprehensive risk assessment can be developed to inform environmental management and regulatory decisions.

Q & A

Q. What spectroscopic techniques are recommended for characterizing (4-Amino-3-iodophenyl)arsonic acid, and how do substituents affect spectral interpretation?

  • Methodological Answer : Key techniques include ¹H/¹³C NMR for analyzing aromatic protons and carbon environments, FT-IR for identifying arsenic acid (-AsO₃H₂) and amino (-NH₂) functional groups, and high-resolution mass spectrometry (HRMS) for confirming molecular weight. The iodine atom induces deshielding in NMR spectra, particularly for adjacent protons, while the arsenic acid group broadens IR absorption near 800–900 cm⁻¹ due to As-O stretching. For structural validation, compare spectral data with PubChem entries of related arsonic acids .

Q. How should this compound be stored to maintain stability in laboratory conditions?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The iodine substituent increases susceptibility to photodegradation, while the arsenic acid moiety is hygroscopic, requiring desiccants to prevent hydrolysis. Monitor purity via periodic TLC or HPLC analysis .

Q. What synthetic strategies are commonly used to introduce iodine into aromatic arsonic acid derivatives?

  • Methodological Answer : Iodination can be achieved via electrophilic substitution using I₂/HNO₃ or Sandmeyer-like reactions on diazotized precursors. For example, iodination of 4-aminophenylarsonic acid with KI and NaNO₂ in acidic media yields the 3-iodo derivative. Optimize reaction pH (3–5) to avoid arsenic acid decomposition .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions compared to chloro/bromo analogs?

  • Methodological Answer : The C-I bond’s lower dissociation energy facilitates Ullmann or Suzuki-Miyaura couplings under milder conditions (e.g., Pd(PPh₃)₄, 60°C). However, the arsenic acid group may coordinate with catalysts, requiring ligands like XPhos to prevent deactivation. Compared to Cl/Br analogs, iodine enhances oxidative addition efficiency but may increase steric hindrance .

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

  • Methodological Answer : Challenges include matrix interference (e.g., proteins binding to arsenic acid) and low sensitivity due to weak UV absorption. Solutions:
  • Derivatization : Use dansyl chloride to enhance fluorescence detection.
  • LC-MS/MS : Employ negative-ion mode for arsenic acid detection (e.g., m/z 328 → 156 transition).
  • Sample prep : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound .

Q. How does the arsenic acid group affect the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The arsenic acid moiety acts as a bidentate ligand , forming stable complexes with metals like Fe(III) or Cu(II). Characterization via X-ray crystallography reveals octahedral geometries, while UV-Vis spectroscopy shows ligand-to-metal charge transfer bands at 400–500 nm. These complexes exhibit potential in catalysis (e.g., oxidation reactions) but require pH > 6 to prevent ligand protonation .

Q. What computational approaches are effective for modeling the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electron density distribution, highlighting the iodine atom’s electron-withdrawing effect on the aromatic ring. Molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic attack (e.g., para to -NH₂). Compare with crystallographic data from NIST for validation .

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